molecular formula C9H10F2O3 B14049906 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene

Cat. No.: B14049906
M. Wt: 204.17 g/mol
InChI Key: QPUSSICZGXESSK-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10F2O3 and a molecular weight of 204.17 g/mol . This compound is characterized by the presence of two methoxy groups, one fluorine atom, and one fluoromethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,4-dimethoxybenzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.

    Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding hydroxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The methoxy and fluoromethoxy groups can participate in hydrogen bonding and van der Waals interactions, while the fluorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-2-fluoro-3-(fluoromethoxy)benzene is unique due to the presence of both fluorine and fluoromethoxy groups, which enhance its reactivity and potential for various applications. The combination of these functional groups provides a distinct set of chemical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H10F2O3

Molecular Weight

204.17 g/mol

IUPAC Name

2-fluoro-3-(fluoromethoxy)-1,4-dimethoxybenzene

InChI

InChI=1S/C9H10F2O3/c1-12-6-3-4-7(13-2)9(8(6)11)14-5-10/h3-4H,5H2,1-2H3

InChI Key

QPUSSICZGXESSK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)OCF

Origin of Product

United States

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